1-(5-Bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one
Description
1-(5-Bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c17-14-6-7-15-13(11-14)9-10-18(15)16(19)8-5-12-3-1-2-4-12/h6-7,11-12H,1-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPRPDXLWFWRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one typically involves the bromination of an indole precursor followed by the introduction of the cyclopentylpropanone group. One common method involves the following steps:
Bromination of Indole: The indole precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Formation of Cyclopentylpropanone: The brominated indole is then reacted with cyclopentylpropanone under basic conditions, typically using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives with industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The bromine atom and cyclopentylpropanone group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2,3-dihydroindol-1-yl)ethanone: A similar compound with an ethanone group instead of a cyclopentylpropanone group.
1-(5-Bromo-2,3-dihydroindol-1-yl)-2-chloroethanone: A derivative with a chloroethanone group.
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester: A compound with a benzoic acid methyl ester group.
Uniqueness
1-(5-Bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one is unique due to the presence of the cyclopentylpropanone group, which may confer distinct chemical and biological properties compared to other similar compounds. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
